molecular formula C20H22ClFN2O3S B14983952 N-(4-chlorobenzyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-chlorobenzyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14983952
M. Wt: 424.9 g/mol
InChI Key: YSMLGRUVCJAETQ-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group, a chlorophenylmethyl group, and a fluorophenylmethanesulfonyl group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the piperidine ring with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

    Substitution with chlorophenylmethyl and fluorophenylmethanesulfonyl groups: The chlorophenylmethyl and fluorophenylmethanesulfonyl groups can be introduced through nucleophilic substitution reactions using suitable reagents such as chloromethylbenzene and fluoromethylsulfonyl chloride, respectively.

Industrial Production Methods

Industrial production of N-[(4-CHLOROPHENYL)METHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenylmethyl or fluorophenylmethanesulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new nucleophilic groups replacing the original substituents.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-BROMOPHENYL)METHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-[(4-CHLOROPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-[(4-CHLOROPHENYL)METHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-ACETAMIDE

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorophenylmethyl and fluorophenylmethanesulfonyl groups, along with the piperidine ring and carboxamide functionality, makes this compound particularly interesting for various applications.

Properties

Molecular Formula

C20H22ClFN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClFN2O3S/c21-18-5-1-15(2-6-18)13-23-20(25)17-9-11-24(12-10-17)28(26,27)14-16-3-7-19(22)8-4-16/h1-8,17H,9-14H2,(H,23,25)

InChI Key

YSMLGRUVCJAETQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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